Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride
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Overview
Description
Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C10H16N2S·2HCl It is known for its unique structure, which includes a benzothiazole ring fused with a tetrahydro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride typically involves the reaction of 2-aminobenzothiazole with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine: This compound shares a similar core structure but lacks the dihydrochloride salt form.
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride: Another similar compound with slight variations in the substitution pattern.
Uniqueness
Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity
Properties
Molecular Formula |
C10H18Cl2N2S |
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Molecular Weight |
269.23 g/mol |
IUPAC Name |
N-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2S.2ClH/c1-7(11-2)10-12-8-5-3-4-6-9(8)13-10;;/h7,11H,3-6H2,1-2H3;2*1H |
InChI Key |
BUKIWDBYDOEWRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(S1)CCCC2)NC.Cl.Cl |
Origin of Product |
United States |
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